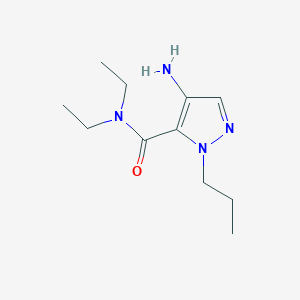

4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-N,N-diethyl-2-propylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O/c1-4-7-15-10(9(12)8-13-15)11(16)14(5-2)6-3/h8H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKBQRGYAPCNQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)N)C(=O)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-amino-1-propyl-1H-pyrazole-5-carboxylic acid with diethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The amino and diethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient. It may exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial properties.

Biological Research: Researchers investigate its effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules.

Industrial Applications: The compound can be used in the synthesis of other chemicals or materials, serving as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences

Key structural variations among pyrazole-5-carboxamide derivatives include:

- Substituents on the pyrazole ring : Position and type of alkyl/aryl groups.

- Carboxamide substituents : Presence of alkyl groups (e.g., methyl, ethyl, isobutyl) or hydrogen on the amide nitrogen.

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Melting Points : While data for the target compound are unavailable, analogues with aromatic/chloro substituents (e.g., compound 3a in Table 1) show higher melting points (133–135°C) due to crystalline packing .

Biological Activity

4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₁₄N₄O

- Molecular Weight : 182.23 g/mol

- CAS Number : 1260243-04-6

The compound exhibits various biological activities primarily attributed to its interaction with specific molecular targets. The pyrazole ring structure is known for its ability to engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Target Interactions

- FGFR Inhibition : Recent studies have demonstrated that derivatives of this compound can act as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. For instance, a related compound showed nanomolar activity against FGFRs and effectively suppressed the proliferation of lung and gastric cancer cells with IC₅₀ values ranging from 19 to 73 nM .

- Anti-inflammatory Activity : Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that compounds with similar structures demonstrated significant inhibition rates comparable to standard anti-inflammatory drugs .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Study 1: Anticancer Activity

A study synthesized a series of pyrazole derivatives, including this compound, which were tested against multiple cancer cell lines. The results indicated that these compounds could effectively inhibit FGFR signaling pathways, leading to apoptosis in cancer cells .

Case Study 2: Anti-inflammatory Effects

Research conducted on pyrazole derivatives demonstrated significant anti-inflammatory effects in animal models. The compounds were shown to reduce edema in carrageenan-induced inflammation models, highlighting their potential for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide, and how can reaction intermediates be characterized?

- Methodology : The compound can be synthesized via cyclocondensation reactions involving ethyl acetoacetate and substituted hydrazines, followed by alkylation and carboxamide formation. For example, pyrazole-carboxamide derivatives are often synthesized using intermediates like 5-amino-1-(substituted-phenyl)-1H-pyrazole-4-carbonitrile, which undergoes formimidate formation and subsequent coupling with carboxylic acids .

- Characterization : Key intermediates should be analyzed via -NMR, -NMR, and IR spectroscopy. For instance, IR peaks at 1621 cm (C=O stretching) and 1592 cm (C=N stretching) are critical for confirming carboxamide and pyrazole ring formation .

Q. How can researchers validate the purity and structural integrity of this compound in the absence of vendor-provided analytical data?

- Methodology :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry : ESI-MS or HRMS can confirm molecular weight (e.g., calculated for CHNO: 235.15 g/mol) .

- Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values to detect impurities .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

- Methodology :

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like phosphodiesterases). Pyrazole-carboxamides often exhibit binding affinity via hydrogen bonding with active-site residues .

Q. How can conflicting reports on the biological activity of pyrazole-carboxamide derivatives be resolved?

- Methodology :

- Dose-Response Studies : Perform IC assays across multiple cell lines to account for variability in potency.

- Structural-Activity Relationships (SAR) : Modify substituents (e.g., replacing N,N-diethyl with bulkier groups) to isolate contributions to activity .

- Meta-Analysis : Compare data across studies using standardized assays (e.g., AOAC SMPR 2014.011 for phosphodiesterase inhibition) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can reactor design address them?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.